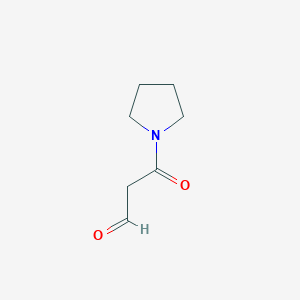
lithium;propylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium propylbenzene can be synthesized through the reaction of propylbenzene with an organolithium reagent, such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is usually carried out in a non-polar solvent like hexane or diethyl ether at low temperatures to control the reactivity and ensure a high yield of the desired product .
Industrial Production Methods
Industrial production of lithium propylbenzene follows similar synthetic routes but on a larger scale. The process involves the careful handling of organolithium reagents and maintaining an inert atmosphere throughout the reaction. The use of automated systems and advanced monitoring techniques ensures the safety and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium propylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the lithium atom is replaced by other electrophiles such as halogens or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and reagents used.
Reduction Reactions: Lithium propylbenzene can be reduced to form hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (Cl2, Br2) and catalysts such as FeCl3 are commonly used.
Major Products
Substitution: Halogenated or alkylated derivatives of propylbenzene.
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium propylbenzene has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, serving as a precursor for various functionalized compounds.
Material Science: The compound is used in the development of new materials, including polymers and advanced composites.
Pharmaceuticals: It is explored for its potential in the synthesis of pharmaceutical intermediates and active compounds.
Catalysis: Lithium propylbenzene is used in catalytic processes to enhance reaction rates and selectivity.
Wirkmechanismus
The mechanism of action of lithium propylbenzene involves its reactivity as an organolithium compound. It acts as a strong nucleophile, attacking electrophilic centers in various substrates. The lithium atom facilitates the formation of carbon-lithium bonds, which can be further manipulated through subsequent reactions. The compound’s reactivity is influenced by the electronic and steric effects of the propylbenzene moiety .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium Phenylacetylene: Another organolithium compound with similar reactivity but different structural features.
Lithium Butylbenzene: Similar in structure but with a butyl group instead of a propyl group.
Lithium Ethylbenzene: Similar in structure but with an ethyl group instead of a propyl group.
Uniqueness
Lithium propylbenzene is unique due to the specific electronic and steric effects imparted by the propyl group. These effects influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
64740-46-1 |
|---|---|
Molekularformel |
C9H11Li |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
lithium;propylbenzene |
InChI |
InChI=1S/C9H11.Li/c1-2-6-9-7-4-3-5-8-9;/h3-5,7-8H,1-2,6H2;/q-1;+1 |
InChI-Schlüssel |
SDPHGBHFBVZLFM-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[CH2-]CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


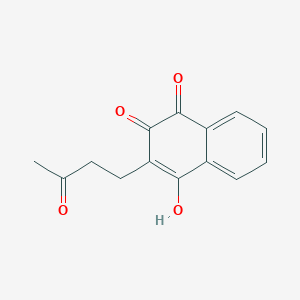
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)
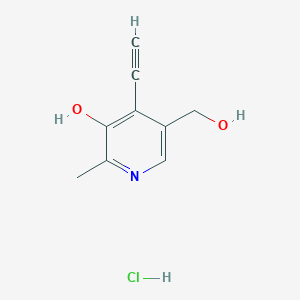

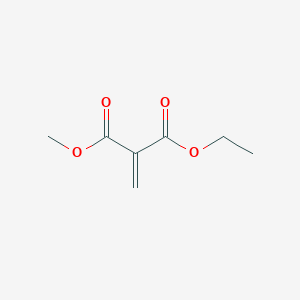
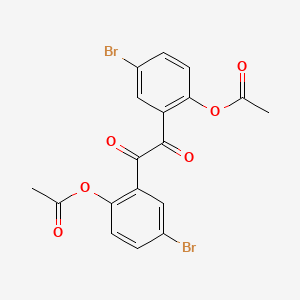


![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)
